molecular formula C8H9NaO B104789 Sodium p-ethylphenolate CAS No. 19277-91-9

Sodium p-ethylphenolate

Cat. No.: B104789
CAS No.: 19277-91-9
M. Wt: 144.15 g/mol
InChI Key: CJAHZFPECKDBKK-UHFFFAOYSA-M
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Description

Sodium p-ethylphenolate (C₈H₉ONa) is the sodium salt of p-ethylphenol, where an ethyl group (-CH₂CH₃) is attached to the para position of the phenolic ring. This compound is structurally analogous to sodium phenolate (C₆H₅ONa) but features an ethyl substituent, which enhances its hydrophobic character and alters its reactivity. This compound is typically used in organic synthesis, surfactants, and specialty chemicals due to its ionic nature and solubility in polar solvents.

Preparation Methods

Conventional Sulfonation and Alkali Fusion

The traditional route to p-ethylphenol involves sulfonation of ethylbenzene, a method historically practiced industrially despite its inefficiencies . Ethylbenzene undergoes sulfonation with concentrated sulfuric acid, yielding a mixture of ethylbenzenesulfonic acid isomers. Fractional crystallization isolates p-ethylbenzenesulfonic acid, which is subsequently subjected to alkali fusion with sodium hydroxide at elevated temperatures (250–300°C). This step cleaves the sulfonic acid group, producing p-ethylphenol .

While this method achieves moderate yields (~40–50%), it suffers from multiple drawbacks:

  • Low selectivity : The sulfonation step generates ortho, meta, and para isomers, necessitating energy-intensive separation .

  • Environmental concerns : Alkali fusion produces significant waste, including sodium sulfite/sulfate byproducts .

  • Multi-step complexity : The process requires sequential unit operations, increasing capital and operational costs .

Vapor-Phase Ethylation of Phenol

Catalytic ethylation of phenol in the vapor phase represents a streamlined alternative to sulfonation. This method directly couples phenol with ethylating agents (ethylene or ethanol) over modified zeolite catalysts, enabling high para-selectivity .

Catalyst Design and Mechanism

The selectivity of p-ethylphenol hinges on the use of alkoxysilane-modified HZSM-5 zeolites. These catalysts feature a silica-rich external surface, engineered by treating HZSM-5 (Si/Al = 20–400) with alkoxysilanes such as tetraethyl orthosilicate . The modification narrows pore entrances, sterically hindering ortho-ethylphenol formation while promoting para-substitution .

Key catalyst characteristics include:

  • Constraint index : 1–15, ensuring shape-selective catalysis .

  • Silica loading : ≥1.4 wt% elemental silicon, critical for suppressing isomerization .

  • Acid site density : Controlled via ammonium exchange and calcination to optimize Brønsted acidity .

Reaction Optimization

Optimal conditions for vapor-phase ethylation involve:

ParameterRangeOptimal Value
Temperature200–400°C300–350°C
PressureAtmosphericAtmospheric
WHSV<sup>a</sup>0.05–200 hr⁻¹0.4–40 hr⁻¹
Phenol:Ethanol ratio1:1–1:51:1–1:2
Steam co-feed0.05–50 (H<sub>2</sub>O:Phenol)0.2–12

<sup>a</sup>Weight hourly space velocity.

Steam acts as a diluent and reaction promoter, enhancing p-selectivity by 15–20% compared to inert gases . At 300°C and WHSV = 2.5 hr⁻¹, HZSM-5 modified with tetraethyl orthosilicate achieves 78% phenol conversion with 92% para-selectivity .

Gas-Phase Alkylation Using Zeolite Catalysts

Recent advances employ HMCM-22 zeolites for phenol ethylation with ethanol, offering superior para-selectivity under milder conditions .

Catalytic Performance

Comparative studies of HZSM-5 and HMCM-22 reveal:

ParameterHZSM-5HMCM-22
Si/Al ratio2530
Temperature523 K523 K
W/FP<sup>b</sup>99.3 g·h/mol99.3 g·h/mol
Phenol conversion65%58%
p-Ethylphenol yield22%36%
Selectivity34%62%

<sup>b</sup>Catalyst weight per molar feed rate of phenol.

HMCM-22’s larger pore structure (10-membered rings) facilitates diffusion of para-isomers, while its acid site distribution minimizes coke formation . Prolonged operation (>3 h) sees selectivity decline to 45% due to pore blockage, necessitating periodic regeneration .

Conversion to Sodium p-Ethylphenolate

The final step involves neutralizing p-ethylphenol with sodium hydroxide:

p-HO-C6H4C2H5+NaOHNa+-O-C6H4C2H5+H2O\text{p-HO-C}6\text{H}4-\text{C}2\text{H}5 + \text{NaOH} \rightarrow \text{Na}^+\text{-O-C}6\text{H}4-\text{C}2\text{H}5 + \text{H}_2\text{O}

Reaction is conducted in aqueous or methanolic solution at 60–80°C, achieving >95% conversion. The product precipitates upon cooling and is isolated via filtration .

Comparative Analysis of Methods

MethodSelectivityYieldScalabilityEnvironmental Impact
Sulfonation40–50%45%ModerateHigh (waste acids)
Vapor-phase ethylation85–92%78%HighLow (reusable catalysts)
HMCM-22 alkylation62%36%ModerateLow

Vapor-phase ethylation excels in industrial settings due to continuous operation capability and robust catalysts. HMCM-22, while less mature, offers a greener profile with comparable selectivity .

Industrial-Scale Considerations

Large-scale production favors fixed-bed reactors for vapor-phase processes, with typical outputs of 10,000–50,000 tonnes/year. Catalyst lifetimes exceed 12 months with in situ regeneration cycles . Economic analyses suggest vapor-phase methods reduce production costs by 30% compared to sulfonation, primarily through reduced waste management .

Chemical Reactions Analysis

Types of Reactions

Sodium p-ethylphenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phenol, 4-ethyl-, sodium salt involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophiles, facilitating substitution reactions on the aromatic ring. Additionally, it can undergo oxidation and reduction reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Comparative Analysis with Similar Sodium Phenolates

Structural and Chemical Properties

Key differences arise from substituent type and position:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Solubility (Water) pKa (Phenolic OH)
Sodium Phenolate 139-02-6 C₆H₅ONa 116.09 None (Parent) Highly soluble ~10.0
Sodium 2-Methylphenolate 4549-72-8 C₇H₇ONa 130.11 Ortho (-CH₃) Soluble ~10.2
Sodium p-Ethylphenolate* Not Available C₈H₉ONa 144.14 (Theoretical) Para (-CH₂CH₃) Moderate solubility ~10.5 (Estimated)
Sodium p-Hydroxybenzenesulfonate 825-90-1 C₆H₅NaO₄S 196.16 Para (-SO₃⁻) Highly soluble ~1.0 (Sulfonic acid)

*Theoretical data for this compound inferred from analogous compounds .

Key Observations :

  • Substituent Effects: The ethyl group in this compound increases steric hindrance and hydrophobicity compared to methyl or unsubstituted phenolates, reducing water solubility.
  • Acidity: Electron-donating alkyl groups (e.g., -CH₂CH₃) slightly increase phenolic pKa compared to sulfonate derivatives, which are strongly acidic due to the -SO₃⁻ group .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium p-ethylphenolate, and how do reaction conditions influence yield and purity?

Methodological Answer: Optimize synthesis via nucleophilic substitution or phenolate salt formation, varying solvents (e.g., ethanol vs. water), temperature (25–80°C), and stoichiometric ratios. Characterize products using NMR (¹H/¹³C) for structural confirmation and HPLC for purity analysis (>95%). Report yields alongside solvent polarity effects to identify optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer: Combine UV-Vis spectroscopy (λ_max ≈ 270 nm for phenolic derivatives) with FT-IR (O–H stretch at 3200–3600 cm⁻¹) for functional group identification. Validate purity via reverse-phase HPLC (C18 column, methanol/water mobile phase) and cross-reference with mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. How can researchers mitigate interference from impurities during quantitative analysis of this compound?

Methodological Answer: Employ standard addition methods or matrix-matched calibration curves to account for matrix effects. Use internal standards (e.g., deuterated analogs) in LC-MS workflows to improve precision. Validate recovery rates (85–115%) and limit of detection (LOD < 0.1 µg/mL) per ICH guidelines .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation kinetics via Arrhenius plots and identify decomposition products using LC-QTOF-MS. Correlate pH-dependent stability (e.g., hydrolysis at pH < 5) with molecular dynamics simulations to predict degradation pathways .

Q. How do contradictory findings in this compound’s solubility data arise, and how can they be resolved?

Methodological Answer: Replicate studies using standardized solvents (USP-grade) and controlled agitation (e.g., 100 rpm for 24 hrs). Apply Hansen solubility parameters to model solvent-solute interactions. Compare results with published data using meta-analysis tools (e.g., RevMan) to identify outliers and methodological biases .

Q. What experimental designs are optimal for studying this compound’s interactions with biological macromolecules?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd values). Pair with molecular docking (AutoDock Vina) to predict binding sites. Validate via fluorescence quenching assays and negative controls (e.g., bovine serum albumin) to rule out nonspecific interactions .

Q. How can researchers address reproducibility challenges in catalytic applications of this compound?

Methodological Answer: Standardize catalyst loading (e.g., 5 mol%) and reaction atmospheres (N₂ vs. air). Use high-throughput robotic platforms to screen 96 reaction conditions in parallel. Apply statistical DOE (design of experiments) to isolate critical variables (e.g., solvent, ligand) and report confidence intervals for turnover numbers .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data in this compound studies?

Methodological Answer: Perform multivariate analysis (PCA or PLS-DA) to cluster datasets by experimental variables (e.g., cell line, exposure time). Apply sensitivity analysis to identify outliers and use Bayesian hierarchical models to quantify uncertainty. Cross-validate with independent assays (e.g., MTT vs. ATP luminescence) .

Q. How should researchers design dose-response studies to minimize variability in this compound’s pharmacological assays?

Methodological Answer: Use log-dose spacing (e.g., 0.1–100 µM, 10 concentrations) with triplicate technical replicates. Normalize data to vehicle controls and apply nonlinear regression (four-parameter logistic model) to calculate EC₅₀ values. Report Hill slopes to assess cooperativity and exclude non-sigmoidal curves .

Q. Ethical and Methodological Rigor

Q. What frameworks ensure ethical and reproducible synthesis of this compound derivatives?

Methodological Answer: Adhere to Green Chemistry principles (atom economy, solvent selection) and document synthetic protocols using CHEMRES standards. Validate reproducibility via inter-laboratory round-robin tests and deposit raw spectral data in public repositories (e.g., Zenodo) .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?

Methodological Answer: Align hypotheses with unmet needs (e.g., antimicrobial resistance) and pilot feasibility with small-scale experiments. Conduct novelty checks via SciFinder and prioritize studies with translational potential (e.g., dual-action prodrugs). Submit protocols to institutional review boards for ethical approval .

Properties

CAS No.

19277-91-9

Molecular Formula

C8H9NaO

Molecular Weight

144.15 g/mol

IUPAC Name

sodium;4-ethylphenolate

InChI

InChI=1S/C8H10O.Na/c1-2-7-3-5-8(9)6-4-7;/h3-6,9H,2H2,1H3;/q;+1/p-1

InChI Key

CJAHZFPECKDBKK-UHFFFAOYSA-M

SMILES

CCC1=CC=C(C=C1)[O-].[Na+]

Isomeric SMILES

CCC1=CC=C(C=C1)[O-].[Na+]

Canonical SMILES

CCC1=CC=C(C=C1)[O-].[Na+]

Key on ui other cas no.

19277-91-9

Related CAS

123-07-9 (Parent)

Origin of Product

United States

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